molecular formula C10H14N2O B1297420 2,2-Dimethyl-N-pyridin-4-yl-propionamide CAS No. 70298-89-4

2,2-Dimethyl-N-pyridin-4-yl-propionamide

Cat. No.: B1297420
CAS No.: 70298-89-4
M. Wt: 178.23 g/mol
InChI Key: JCMMVFHXRDNILC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-pyridin-4-yl-propionamide: is a heterocyclic compound that belongs to the pyridine derivative family. It is characterized by its molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Biochemical Analysis

Biochemical Properties

2,2-Dimethyl-N-pyridin-4-yl-propionamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many substances . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby influencing the enzyme’s activity and the overall biochemical pathway.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation. Additionally, this compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as proteins and nucleic acids . This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been observed to exhibit stability under specific conditions, although it may degrade under certain environmental factors such as light and temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound can exert beneficial effects by modulating biochemical pathways and enhancing cellular function . At higher doses, it may exhibit toxic or adverse effects, such as cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes. For instance, it can modulate the activity of enzymes in the glycolytic pathway, thereby affecting the levels of metabolites such as glucose and pyruvate.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, this compound can be transported into the mitochondria, where it may influence mitochondrial function and energy production.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, this compound can be found in the cytoplasm, where it may modulate cytoplasmic enzymes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-pyridin-4-yl-propionamide typically involves the reaction of 4-aminopyridine with pivaloyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-pyridin-4-yl-propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-N-pyridin-4-yl-propionamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-pyridin-4-yl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. It can also act as a ligand for receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-N-pyridin-4-yl-propionamide is unique due to its specific structural features, such as the presence of a dimethyl group at the 2-position and a pyridin-4-yl group. These structural characteristics confer distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

IUPAC Name

2,2-dimethyl-N-pyridin-4-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-4-6-11-7-5-8/h4-7H,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMMVFHXRDNILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90330146
Record name 2,2-Dimethyl-N-pyridin-4-yl-propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70298-89-4
Record name N-(Pyridin-4-yl)pivalamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70298-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-N-pyridin-4-yl-propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 20.0 g of 4-aminopyridine in 100 mL of dichloromethane, 32.6 mL of triethylamine was added at 0° C., followed by 27.5 mL of pivaloyl chloride, and stirred at this temperature for 1 hour. The organic layer was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated, and the precipitated crystals were collected by filtration, and washed with a mixed solvent of diethyl ether and n-hexane. The filtrate was diluted with ethanol, and treated with 5 N sodium hydroxide at room temperature, thereby hydrolyzing coexisting dipivaloyl compounds into monopivaloyl compounds. Following neutralization with 5N hydrochloric acid, and extraction with ethyl acetate, the organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated, the precipitated crystals were collected by filtration, and washed with a mixed solvent of diethyl ether and n-hexane. This was then combined with the previously obtained crystals, to afford 25.1 g of the title compound as colorless crystals.
Quantity
20 g
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100 mL
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32.6 mL
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27.5 mL
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Synthesis routes and methods II

Procedure details

4-Aminopyridine (4.70 g) and triethylamine (6.31 g) were dissolved in dichloromethane (75 ml) to prepare a solution which was then cooled to 0° C. A solution of pivaloyl chloride (6.63 g) in dichloromethane (10 ml) was gradually added dropwise thereto, and the mixture was stirred at 0° C. for 15 min. Thereafter, the reaction solution was stirred at room temperature overnight. The reaction solution was poured into water (50 ml). The dichloromethane layer was washed with a dilute aqueous sodium hydrogencarbonate solution and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using chloroform to give 2,2-dimethyl-N-pyridin-4-yl-propionamide (7.70 g, yield 87%).
Quantity
4.7 g
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6.31 g
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75 mL
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6.63 g
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10 mL
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50 mL
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Synthesis routes and methods III

Procedure details

Following procedures generally taught in J. A. Turner, J. Org. Chem. 1983, 48, 3401-3408, a solution of pivaloyl chloride (13.5 mL, 110 mmol) in CH2Cl2 (20 mL) was slowly added to an ice-cold solution of 4-aminopyridine (9.41 g, 100 mmol) and triethylamine (17.4 mL, 125 mmol) in CH2Cl2 (150 mL). After addition was complete, the resulting mixture was warmed to room temperature and stirred for 2 h. The solution was poured into water, the CH2Cl2 layer was washed with dilute NaHCO3, dried over Na2SO4, and evaporated to leave a light brown solid. Recrystallization from EtOAc/hexanes afforded the product as a white crystal, which was collected by vacuum filtration (13.03 g, 73%). 1H NMR (400 MHz, CDCl3) δ 8.50 (d, J=4.8 Hz, 2 H), 7.50 (d, J=4.8 Hz, 2 H), 7.44 (br s, 1 H), 1.33 (s, 9 H). MS (LR-APCI) calcd. for C10H15N2O (M+H) 179.1; found 179.1.
Quantity
13.5 mL
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reactant
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[Compound]
Name
ice
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0 (± 1) mol
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9.41 g
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17.4 mL
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20 mL
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150 mL
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Synthesis routes and methods IV

Procedure details

A solution of trimethylacetyl chloride (32.5 mL, 0.264 mol) in dry dichloromethane (50 mL) was added dropwise over 1 h to a stirred suspension of 4-aminopyridine (22.60 g, 0.240 mol) and triethylamine (41.8 mL, 0.300 mol) in dry dichloromethane (360 mL) at 0° C. under nitrogen. The ice bath was removed and the reaction allowed to warm to r.t. overnight. After 17 h, the pale brown mixture was poured into water (500 mL). The organic layer was separated and washed with a dilute aqueous solution of sodium hydrogen carbonate (400 mL). The organic layer was separated, dried over sodium sulfate, filtered and the solvent evaporated in vacuo. The crude solid was recrystallized from ethyl acetate (75 mL)/hexane (50 mL), washed with diethyl ether (2×10 mL) and air dried to yield N-(pyridin-4-yl)pivalamide (29.11 g, 68%) as colourless plate like crystals. 1H NMR: δ (CDCl3, 400 MHz) 1.33 (s, 9H), 7.50 (d, J=6 Hz, 2H), 7.56 (br. s., 1H), 8.49 (d, J=6 Hz, 2H).
Quantity
32.5 mL
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reactant
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22.6 g
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reactant
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41.8 mL
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reactant
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50 mL
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solvent
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360 mL
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solvent
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Synthesis routes and methods V

Procedure details

A solution of pivaloyl chloride (1.1 eq.) in CH2Cl2 is added to a solution of 4-aminopyridine (1 eq.) and triethylamine (1.2 eq.) in CH2Cl2, stirred at 0° C. for 2 h, washed with aqueous sodium bicarbonate, dried over MgSO4 and concentrated in vacuo. The resultant residue is purified by flash chromatography over silica gel to afford the title propionamide compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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